Cas no 1797815-87-2 (3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea)

3-[4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea is a structurally complex pyrimidine-based urea derivative with potential applications in medicinal chemistry and drug discovery. Its key features include a dimethylamino-substituted pyrimidine core, a piperidin-1-yl moiety, and a 3-fluorophenyl urea group, which may enhance binding affinity and selectivity in biological targets. The compound's design suggests possible utility as a kinase inhibitor or modulator of protein-protein interactions due to its ability to engage in hydrogen bonding and hydrophobic interactions. The fluorine substitution on the phenyl ring may improve metabolic stability and bioavailability. This scaffold offers versatility for further derivatization in structure-activity relationship studies.
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea structure
1797815-87-2 structure
商品名:3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
CAS番号:1797815-87-2
MF:C18H23FN6O
メガワット:358.413226366043
CID:5373217

3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea 化学的及び物理的性質

名前と識別子

    • 1-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-(3-fluorophenyl)urea
    • 3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
    • インチ: 1S/C18H23FN6O/c1-24(2)16-15(12-20-17(23-16)25-9-4-3-5-10-25)22-18(26)21-14-8-6-7-13(19)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,22,26)
    • InChIKey: VXDQLBRMZAOOJI-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CN=C(N2CCCCC2)N=C1N(C)C)C(NC1=CC=CC(F)=C1)=O

3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-2580-4mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
4mg
$66.0 2023-09-09
Life Chemicals
F6438-2580-30mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
30mg
$119.0 2023-09-09
Life Chemicals
F6438-2580-20mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
20mg
$99.0 2023-09-09
Life Chemicals
F6438-2580-40mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
40mg
$140.0 2023-09-09
Life Chemicals
F6438-2580-5μmol
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6438-2580-2μmol
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-2580-10μmol
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-2580-25mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
25mg
$109.0 2023-09-09
Life Chemicals
F6438-2580-3mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
3mg
$63.0 2023-09-09
Life Chemicals
F6438-2580-75mg
3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea
1797815-87-2
75mg
$208.0 2023-09-09

3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea 関連文献

3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 1797815-87-2 and Product Name: *3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea*

Compound with the CAS number 1797815-87-2 and the product name 3-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-1-(3-fluorophenyl)urea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The structural framework of this molecule incorporates several key functional groups, including a pyrimidine core, a piperidine moiety, and a fluorophenyl group, which collectively contribute to its unique chemical properties and biological activities.

The pyrimidine core is a pivotal component of this compound, serving as a scaffold for further functionalization and interaction with biological targets. Pyrimidines are well-documented heterocyclic aromatic compounds that play crucial roles in nucleic acid chemistry, where they are fundamental building blocks of DNA and RNA. In the context of pharmaceuticals, pyrimidine derivatives have been extensively studied for their ability to modulate various biological pathways, particularly those involving enzymes and receptors relevant to diseases such as cancer, inflammation, and infectious disorders.

The presence of the piperidine moiety in the molecular structure adds another layer of complexity and functionality. Piperidine is a six-membered nitrogen-containing heterocycle that is commonly found in many bioactive molecules. Its nitrogen atom can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. In drug design, piperidine derivatives are often incorporated to improve pharmacokinetic properties, such as solubility and metabolic stability. The specific positioning of the piperidine group in this compound suggests that it may interact with proteins or enzymes in a manner that could be therapeutically beneficial.

The terminal urea group in the compound's structure is another critical feature that contributes to its potential biological activity. Urea derivatives are known for their ability to engage in hydrogen bonding interactions, which can be leveraged to enhance binding affinity to biological targets. Additionally, the urea group can undergo various chemical modifications, allowing for further diversification of the compound's pharmacological profile. In recent years, urea-based inhibitors have been widely explored in the development of drugs targeting enzymes such as kinases and proteases.

The incorporation of a 3-fluorophenyl group into the molecular structure introduces fluorine atoms, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. The specific placement of the fluorophenyl group in this compound suggests that it may interact with biological targets in a way that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with high precision. These computational tools have been instrumental in identifying potential drug candidates by simulating their interactions with biological targets such as enzymes and receptors. The structural features of this compound make it an attractive candidate for further investigation using these methods.

In vitro studies have begun to uncover the potential biological activities of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to diseases such as cancer and inflammation. These preliminary findings are encouraging and warrant further exploration through more comprehensive biochemical assays. Additionally, cell-based assays could provide insights into the compound's ability to modulate signaling pathways and cellular processes associated with disease progression.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining high regioselectivity and yield. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently.

The development of novel pharmaceuticals relies heavily on innovative chemical methodologies that enable the efficient synthesis of complex molecules like this one. The synthesis strategy employed for this compound showcases the versatility of modern synthetic approaches and highlights their importance in drug discovery pipelines.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Pyrimidine derivatives have been explored for their herbicidal properties due to their ability to interfere with plant growth regulatory pathways. Similarly, fluorinated compounds are often utilized in advanced materials due to their unique electronic properties.

The future direction of research involving this compound will likely involve further optimization of its chemical structure to enhance its biological activity and reduce potential side effects. Medicinal chemists will explore various modifications to the pyrimidine core, piperidine moiety, urea group, and fluorophenyl substituent to fine-tune its pharmacological profile.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new compounds are designed and prioritized for experimental validation. These algorithms can predict biological activity based on molecular descriptors derived from structural features like those present in this compound.

The role of computational biology in understanding how small molecules interact with biological systems cannot be overstated. High-throughput virtual screening (HTVS) has become an essential tool for identifying promising drug candidates by rapidly assessing large libraries of compounds against known biological targets.

The ethical considerations surrounding drug development must also be addressed when evaluating new compounds like this one. Ensuring that research is conducted responsibly while minimizing environmental impact is paramount to sustainable pharmaceutical development practices.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd